molecular formula C16H25NO B5153723 1-[4-(3-ethylphenoxy)butyl]pyrrolidine

1-[4-(3-ethylphenoxy)butyl]pyrrolidine

Numéro de catalogue B5153723
Poids moléculaire: 247.38 g/mol
Clé InChI: QYPZARWYPZKVGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(3-ethylphenoxy)butyl]pyrrolidine is a chemical compound that is commonly referred to as PB-22. It is a synthetic cannabinoid that was first synthesized in 2012. PB-22 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. PB-22 has been the subject of numerous scientific studies due to its potential applications in various fields.

Mécanisme D'action

PB-22 exerts its effects by binding to the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, such as pain sensation, mood regulation, and immune function. PB-22 has been shown to have a high affinity for the CB1 receptor, which is primarily located in the central nervous system. When PB-22 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
PB-22 has been shown to have various biochemical and physiological effects. In vitro studies have shown that PB-22 has potent analgesic and anti-inflammatory properties. Additionally, PB-22 has been shown to have anxiolytic and antipsychotic effects. In vivo studies have shown that PB-22 can reduce pain sensitivity in animal models of neuropathic pain. Additionally, PB-22 has been shown to reduce anxiety-like behavior in animal models of anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

PB-22 has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Additionally, PB-22 is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, PB-22 also has several limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, PB-22 has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on PB-22. One area of research is the development of PB-22 derivatives that have improved pharmacological properties. For example, researchers could develop PB-22 derivatives that have a longer half-life or that are more selective for the CB1 or CB2 receptors. Additionally, researchers could investigate the potential therapeutic applications of PB-22 and its derivatives. For example, PB-22 derivatives could be developed as novel analgesics or anxiolytics. Finally, researchers could investigate the potential adverse effects of PB-22 and its derivatives, such as their potential to cause addiction or other long-term health effects.
Conclusion
In conclusion, PB-22 is a synthetic cannabinoid that has been the subject of numerous scientific studies. It has potent analgesic, anti-inflammatory, anxiolytic, and antipsychotic properties, which make it a potential candidate for the treatment of various conditions. PB-22 exerts its effects by binding to the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. PB-22 has several advantages for lab experiments, such as its potency and ease of synthesis. However, it also has several limitations, such as its short half-life and off-target effects. There are several future directions for research on PB-22, including the development of PB-22 derivatives with improved pharmacological properties and the investigation of its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of PB-22 involves the reaction of 4-(3-ethylphenoxy)butylamine with a pyrrolidine derivative. The reaction is typically carried out in the presence of a catalyst and a solvent. The resulting product is purified using various techniques, such as column chromatography and recrystallization. The synthesis of PB-22 is relatively straightforward and can be performed using standard laboratory equipment.

Applications De Recherche Scientifique

PB-22 has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of pharmacology. PB-22 has been shown to have potent analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of various pain conditions. Additionally, PB-22 has been shown to have anxiolytic and antipsychotic effects, which make it a potential candidate for the treatment of anxiety and schizophrenia.

Propriétés

IUPAC Name

1-[4-(3-ethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-15-8-7-9-16(14-15)18-13-6-5-12-17-10-3-4-11-17/h7-9,14H,2-6,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPZARWYPZKVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7006164

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.